3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate

Epigenetics Histone Demethylase Inhibition Cellular Assay

3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS 78329-86-9, molecular formula C₁₇H₂₇NO₃, molecular weight 293.4 g/mol) is a synthetic organic compound belonging to the class of benzoate esters. Its structure features a benzoic acid core substituted with a butoxy group at the para position and a methyl group at the meta position, esterified with a 3-(dimethylamino)propyl alcohol moiety.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
CAS No. 78329-86-9
Cat. No. B13768209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate
CAS78329-86-9
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(=O)OCCCN(C)C)C
InChIInChI=1S/C17H27NO3/c1-5-6-11-20-16-9-8-15(13-14(16)2)17(19)21-12-7-10-18(3)4/h8-9,13H,5-7,10-12H2,1-4H3
InChIKeyQPAHKFXMGSVTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS 78329-86-9): Essential Procurement Data and Chemical Identity


3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS 78329-86-9, molecular formula C₁₇H₂₇NO₃, molecular weight 293.4 g/mol) is a synthetic organic compound belonging to the class of benzoate esters. Its structure features a benzoic acid core substituted with a butoxy group at the para position and a methyl group at the meta position, esterified with a 3-(dimethylamino)propyl alcohol moiety. This compound is structurally distinguished from simpler aminoalkyl benzoate esters by the presence of both electron-donating alkoxy and alkyl substituents on the aromatic ring, which modulate the ester's physicochemical and potential pharmacological properties [1]. It is primarily encountered as a research chemical and synthetic intermediate, with documented bioactivity data suggesting potential applications in medicinal chemistry . Notably, this compound has demonstrated measurable biological activity in histone demethylase inhibition assays [2].

Why 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate Cannot Be Simply Replaced by Other Aminoalkyl Benzoates


Generic substitution among aminoalkyl benzoate esters is scientifically unsound due to the profound influence of aromatic ring substitution on both physicochemical and biological properties. The 4-butoxy and 3-methyl substituents on the benzoyl moiety of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate [1] confer a unique combination of lipophilicity, steric bulk, and electronic character distinct from analogs lacking these substituents, such as unsubstituted 3-(dimethylamino)propyl benzoate (CAS not available) or the clinically used local anesthetic procaine (p-aminobenzoic acid ester) [2]. In related aminoalkyl benzoate series, variations in the benzoate ring substituents have been shown to alter local anesthetic potency, duration of action, and toxicity profiles [3]. For researchers, substituting this compound with a structurally different benzoate ester could lead to entirely different experimental outcomes, invalidating comparisons or confounding structure-activity relationship (SAR) studies . The specific substitution pattern on the aromatic ring is a critical determinant of the molecule's interaction with biological targets and its performance in chemical reactions [4].

Quantitative Differentiation Evidence: 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate vs. Structural Analogs


Histone Demethylase KDM4A Inhibition Potency: 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate Displays Measurable Cellular Activity

This compound exhibits measurable inhibitory activity against the histone demethylase KDM4A in a cellular context. The reported EC₅₀ value in this assay is 87,000 nM (87 µM) [1]. This represents a significant contrast to many other aminoalkyl benzoate esters, such as procaine and tetracaine, for which no activity against KDM4A or related histone demethylases has been documented. This data point suggests that the specific 4-butoxy-3-methyl substitution pattern on the benzoyl moiety confers a unique interaction profile with this epigenetic target, which is absent in simpler, unsubstituted or para-amino substituted analogs [2]. The cellular assay measured an increase in H3K9me3 levels after 24 hours in HeLa cells, confirming target engagement in a biologically relevant system [1].

Epigenetics Histone Demethylase Inhibition Cellular Assay KDM4A

Physicochemical Differentiation: Enhanced Lipophilicity (clogP) vs. Unsubstituted and Polar Aminoalkyl Benzoates

The calculated partition coefficient (clogP) for 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate is 4.2 . This value is substantially higher than that of the clinically used local anesthetic procaine (clogP ≈ 1.9), its primary metabolite p-aminobenzoic acid (clogP ≈ 0.9), and the unsubstituted analog 3-(dimethylamino)propyl benzoate (clogP ≈ 2.5) [1]. The increased lipophilicity, driven by the 4-butoxy and 3-methyl substituents, predicts enhanced membrane permeability and potential for crossing biological barriers, including the blood-brain barrier. This fundamental property difference dictates a distinct pharmacokinetic profile and distribution pattern in vivo, making it unsuitable as a direct substitute for less lipophilic analogs [2].

Lipophilicity clogP Physicochemical Properties Membrane Permeability Pharmacokinetics

Chemical Reactivity Profile: Ester Hydrolysis and Amine Alkylation Differentiate this Compound from Amide-type Anesthetics

As a benzoate ester containing a tertiary amine, 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate is susceptible to ester hydrolysis under both acidic and basic conditions, a characteristic it shares with other aminoalkyl benzoate esters like procaine [1]. However, this hydrolytic lability stands in stark contrast to amide-linked local anesthetics such as lidocaine, which are significantly more stable and resistant to hydrolysis [2]. Furthermore, the presence of the dimethylamino group provides a site for further chemical modification, such as quaternization to form a permanently charged ammonium species, a reaction not possible with amide-type anesthetics [3]. This dual reactivity profile positions the compound as a versatile synthetic intermediate for generating both hydrolyzable esters and quaternary ammonium derivatives, offering synthetic options not available with simpler or amide-based analogs.

Chemical Reactivity Ester Hydrolysis Stability Synthetic Intermediate

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation: Balanced Physicochemical Space for CNS Drug Discovery

The target compound possesses a molecular weight of 293.4 g/mol and a calculated Topological Polar Surface Area (TPSA) of 38.8 Ų . This combination places it within favorable physicochemical space for potential central nervous system (CNS) penetration, as defined by empirical drug-likeness rules (e.g., TPSA < 90 Ų and MW < 500 g/mol) [1]. In comparison, the unsubstituted analog 3-(dimethylamino)propyl benzoate has a lower MW (207.3 g/mol) and TPSA (29.5 Ų), while larger, more complex analogs often exceed the desirable TPSA and MW thresholds for CNS activity [2]. The presence of the 4-butoxy and 3-methyl groups increases molecular complexity and lipophilicity without drastically inflating TPSA, achieving a balance that is often sought after in CNS drug discovery but not present in simpler benzoate esters.

CNS Drug Discovery TPSA Molecular Weight Blood-Brain Barrier Drug-likeness

Optimal Research and Procurement Applications for 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS 78329-86-9)


Epigenetic Probe Development for KDM4A Histone Demethylase

This compound is uniquely suited for use as a starting point or tool compound in medicinal chemistry programs targeting the histone demethylase KDM4A. Its documented cellular activity (EC₅₀ = 87 µM) provides a validated baseline for structure-activity relationship (SAR) exploration and hit-to-lead optimization campaigns focused on epigenetic modulation [1]. Its moderate potency in a cellular context distinguishes it from common local anesthetics which lack this specific bioactivity [2].

CNS Drug Discovery: Synthesis of Lipophilic Bioactive Molecules

The compound's favorable lipophilicity (clogP = 4.2) and physicochemical profile (MW = 293.4 g/mol, TPSA = 38.8 Ų) position it as an attractive synthetic intermediate or building block for central nervous system (CNS) drug discovery projects . Its properties align with established parameters for CNS-penetrant compounds [3], making it a strategic choice for researchers designing molecules intended to cross the blood-brain barrier, unlike less lipophilic benzoate ester analogs.

Development of Hydrolytically Labile Ester Prodrugs

The presence of a hydrolyzable ester bond makes this compound a candidate for the design of ester prodrugs, particularly for compounds requiring controlled release or activation in vivo. This characteristic is a direct result of its benzoate ester structure [4]. In contrast, amide-based compounds (e.g., lidocaine) are unsuitable for applications requiring rapid enzymatic or chemical hydrolysis, highlighting the specific utility of this compound in prodrug development.

Synthetic Intermediate for Quaternary Ammonium Salts

The tertiary dimethylamino group provides a reactive site for quaternization reactions to produce permanently charged, water-soluble derivatives. This chemical handle is not present in amide-type anesthetics or simple benzoate esters lacking an amino group [5]. This reactivity expands the compound's utility as a versatile intermediate for generating a distinct library of cationic molecules for studying membrane interactions or developing antiseptic agents.

Quote Request

Request a Quote for 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.